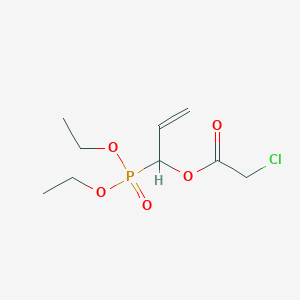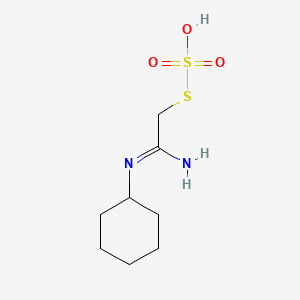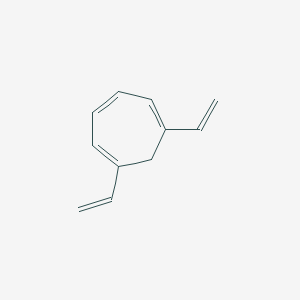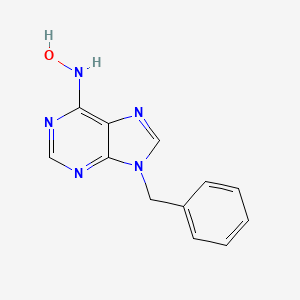
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with a chlorobenzene sulfonyl group and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid typically involves the sulfonation of a chlorobenzene derivative followed by the introduction of carboxylic acid groups. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂/FeCl₃) and sulfonating agents (e.g., SO₃/H₂SO₄).
Nucleophilic Substitution: Reagents such as amines or alcohols can be used to replace the sulfonyl chloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation can introduce sulfonic acid groups, while nucleophilic substitution can yield various sulfonamide or sulfonate derivatives .
Aplicaciones Científicas De Investigación
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid involves its ability to participate in electrophilic and nucleophilic substitution reactions. The sulfonyl and carboxylic acid groups can interact with various molecular targets, influencing the compound’s reactivity and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the carboxylic acid groups.
Benzene-1,4-dicarboxylic acid: Contains the carboxylic acid groups but lacks the sulfonyl chloride group.
Uniqueness
2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid is unique due to the presence of both sulfonyl and carboxylic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
51762-82-4 |
|---|---|
Fórmula molecular |
C14H9ClO6S |
Peso molecular |
340.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfonylterephthalic acid |
InChI |
InChI=1S/C14H9ClO6S/c15-9-2-4-10(5-3-9)22(20,21)12-7-8(13(16)17)1-6-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19) |
Clave InChI |
YOTMPGQLMIOCNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)

![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)




![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
